molecular formula C7H14O3S B3049779 4-(Methylsulfonyl)cyclohexanol CAS No. 21975-10-0

4-(Methylsulfonyl)cyclohexanol

Cat. No. B3049779
CAS RN: 21975-10-0
M. Wt: 178.25
InChI Key: MCOFLYDKYGTKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonyl)cyclohexanol is an organic compound with the molecular formula C7H14O3S . It has a molecular weight of 178.25 . It is also known as 4-methanesulfonylcyclohexan-1-ol .


Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)cyclohexanol consists of a cyclohexanol ring with a methylsulfonyl group attached . The InChI code for this compound is 1S/C7H14O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 .

Scientific Research Applications

Stereochemical Behaviors in Organic Synthesis

4-(Methylsulfonyl)cyclohexanol has applications in organic synthesis, particularly in understanding the stereochemical behaviors of cyclohexyl α-sulfonyl carbanions. Studies have shown that diastereoisomeric cyclohexanes, closely related to 4-(Methylsulfonyl)cyclohexanol, undergo rapid isomerization to form both equatorial and axial carbanions, which is crucial in understanding their reaction mechanisms in organic synthesis (Tanikaga, Nishikawa, & Tomita, 1999).

Antimutagenicity Studies

Research on cyclohexanol, a compound structurally similar to 4-(Methylsulfonyl)cyclohexanol, indicates its potential in inhibiting the mutagenicity of certain nitrosamines. This suggests possible applications in studying the bioactivation of these compounds and their interaction with other mutagens (Espinosa-Aguirre et al., 1993).

Catalysis and Organic Reactions

The compound is also relevant in catalysis and various organic reactions. For example, its analogs are used in Diels–Alder reactions, which are key in synthesizing compounds with a quaternary sulfone-bearing carbon center, demonstrating its utility in complex organic syntheses (Scott et al., 2004).

Applications in Pharmaceutical Research

In pharmaceutical research, derivatives of 4-(Methylsulfonyl)cyclohexanol are explored for their anti-inflammatory and antitumor effects. This includes studying their capacity to inhibit cyclooxygenase isoenzymes, indicating potential therapeutic applications (Harrak et al., 2010).

Environmental and Toxicological Studies

Furthermore, 4-(Methylsulfonyl)cyclohexanol and its derivatives have been studied for their environmental impact and toxicity. For instance, its application in assessing the genotoxicity of certain herbicides on environmental microorganisms offers insights into its ecological effects (Bonnet et al., 2008).

Electrochemical Applications

In electrochemistry, related compounds like cyclohexanol have been used in studies involving the preparation of active glassy carbon electrodes, which are significant in electroanalytical chemistry (Ranganathan, Kuo, & McCreery, 1999).

properties

IUPAC Name

4-methylsulfonylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOFLYDKYGTKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653981
Record name 4-(Methanesulfonyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)cyclohexanol

CAS RN

21975-10-0
Record name 4-(Methanesulfonyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)cyclohexanol
Reactant of Route 3
4-(Methylsulfonyl)cyclohexanol
Reactant of Route 4
4-(Methylsulfonyl)cyclohexanol
Reactant of Route 5
4-(Methylsulfonyl)cyclohexanol
Reactant of Route 6
4-(Methylsulfonyl)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.